

PROTAC NR-7h mechanism of action

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Compound of Interest

Compound Name: PROTAC NR-7h

Cat. No.: B15137611

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An In-depth Technical Guide on the Core Mechanism of Action of **PROTAC NR-7h**

For Researchers, Scientists, and Drug Development Professionals

Introduction

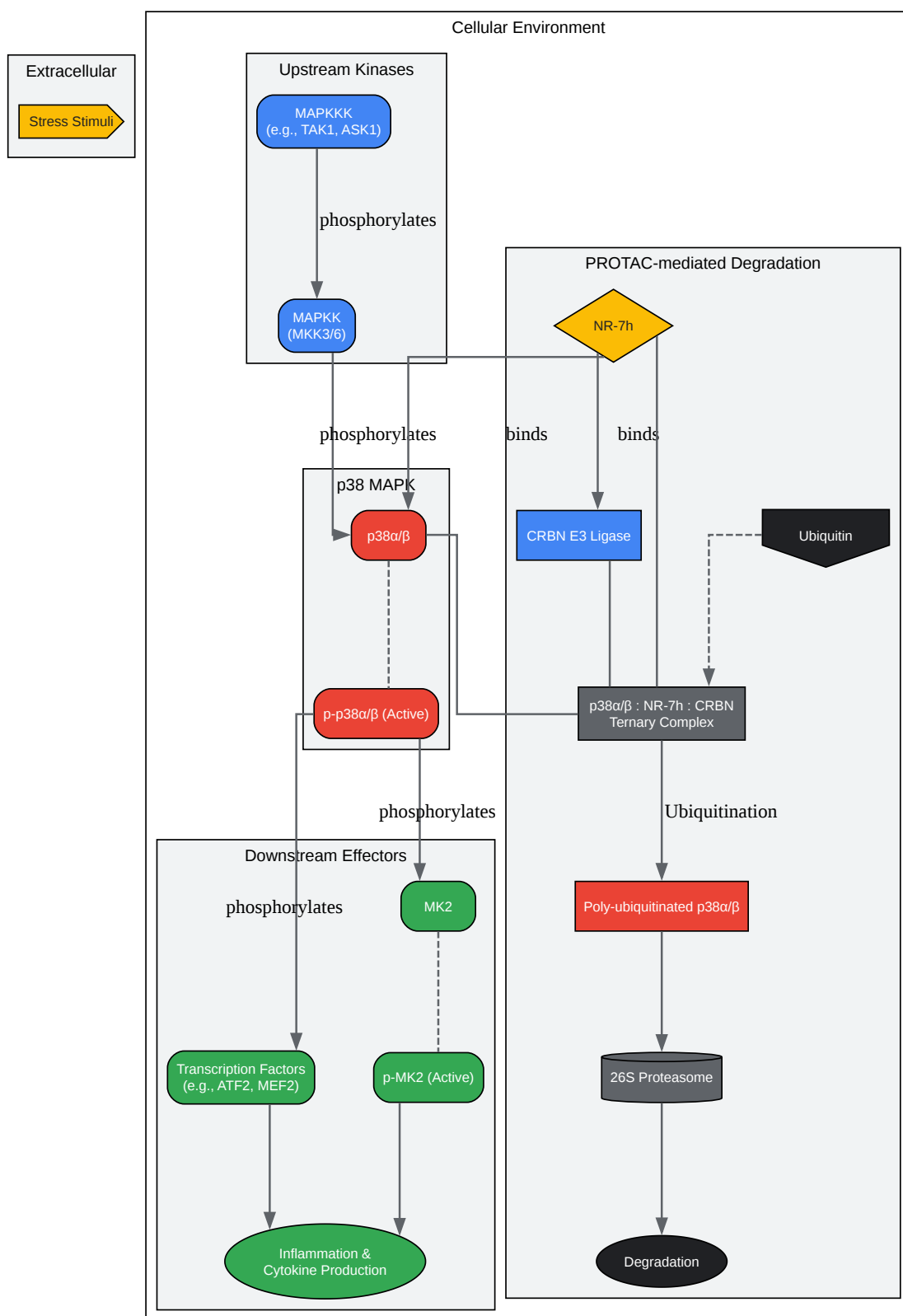
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. NR-7h is a potent and selective PROTAC designed to target the p38 mitogen-activated protein kinase (MAPK) family, specifically p38 α and p38 β . These kinases are pivotal in cellular responses to stress and inflammation and are implicated in a variety of diseases, including inflammatory disorders and cancer. This guide provides a comprehensive overview of the mechanism of action of NR-7h, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular processes.

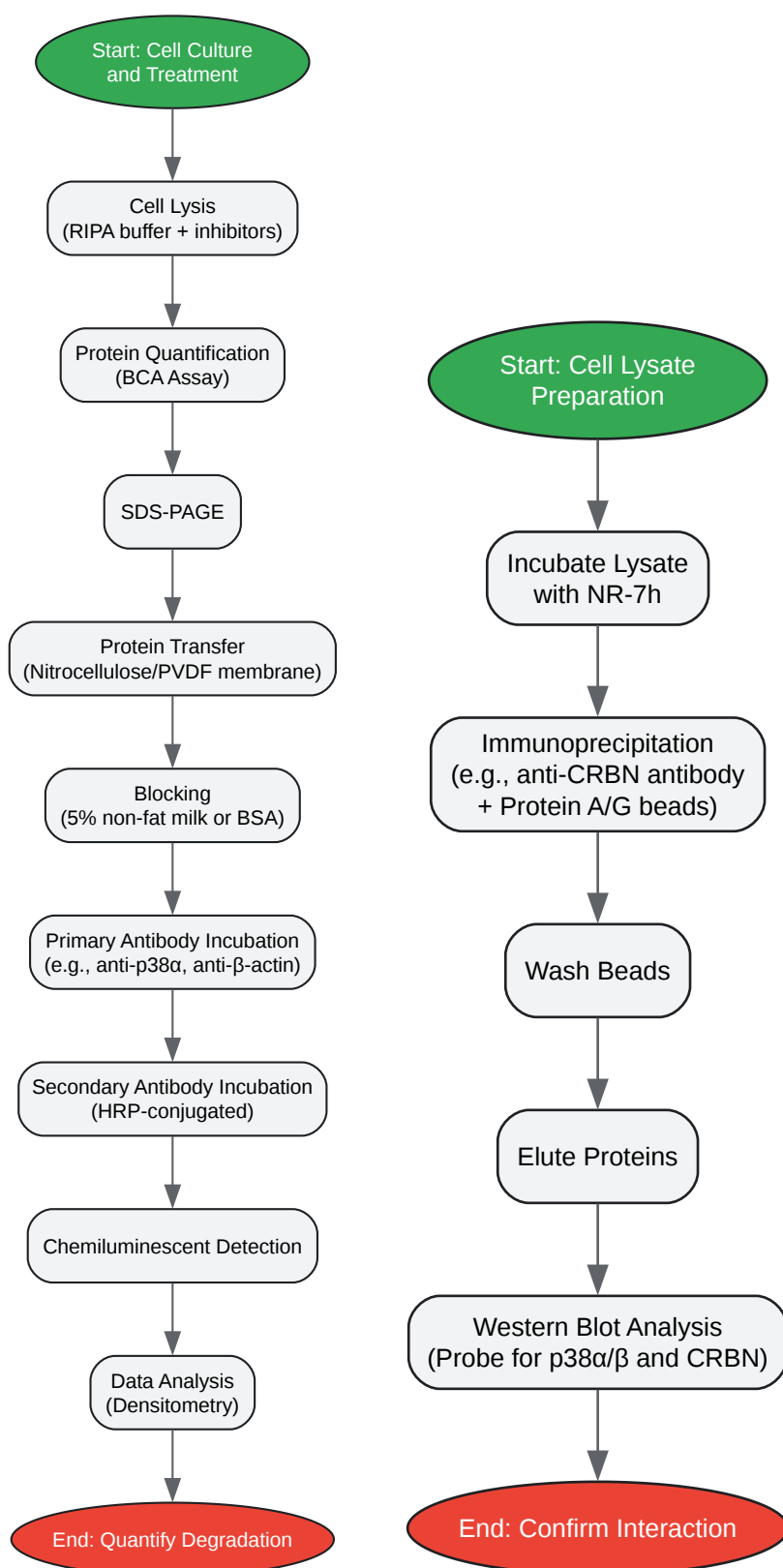
Core Mechanism of Action

NR-7h functions as a heterobifunctional molecule, comprising three key components: a ligand that binds to the p38 α / β kinase, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1] The fundamental mechanism of NR-7h is to induce the formation of a ternary complex between p38 α / β and the CRBN E3 ligase.[1] This proximity-induced event triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the p38 α / β protein. The resulting polyubiquitinated p38 α / β is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. [2]

Signaling Pathway

The following diagram illustrates the mechanism of action of NR-7h in the context of the p38 MAPK signaling pathway.





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References

- 1. Optimal linker length for small molecule PROTACs that selectively target p38 α and p38 β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
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